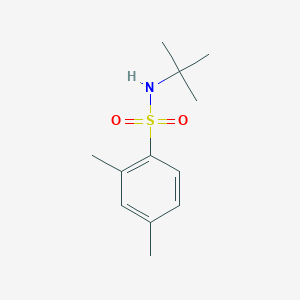

N-(tert-butyl)-2,4-dimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and techniques necessary for the synthesis .Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to elucidate the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .作用機序

Mode of Action

The exact mode of action of N-tert-butyl-2,4-dimethylbenzenesulfonamide It’s known that the enhanced solubility of the amide is due to protonation . The stability of this compound comes from the charge delocalization in the aromatic system .

Biochemical Pathways

The biochemical pathways affected by N-tert-butyl-2,4-dimethylbenzenesulfonamide It’s known that the sulfonamides can be reduced by aldehydes and also engage in a Friedel-Crafts reaction with arenes in the presence of Brønsted acids .

Result of Action

The molecular and cellular effects of N-tert-butyl-2,4-dimethylbenzenesulfonamide It’s known that acid-catalyzed hydrolysis of sulfonamide 1 to acid 6 and compound 7 .

Action Environment

The action of N-tert-butyl-2,4-dimethylbenzenesulfonamide can be influenced by various environmental factors. For instance, it’s poorly soluble in water, and it was dissolved in aqueous H2SO4 . More research is needed to understand how other environmental factors influence the compound’s action, efficacy, and stability.

実験室実験の利点と制限

TBSA has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable under a wide range of conditions and can be used as a protecting group for amines under mild conditions. However, TBSA has some limitations for lab experiments. It is relatively bulky and can interfere with the reactivity of the amine group. In addition, the deprotection of TBSA can be difficult to control, leading to unwanted side reactions.

将来の方向性

For the use of TBSA in scientific research include the development of new protecting groups and synthetic routes, as well as the exploration of its potential as a precursor for new organic compounds.

合成法

TBSA can be synthesized by reacting 2,4-dimethylbenzenesulfonyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction yields TBSA as a white crystalline powder with a yield of around 70%.

科学的研究の応用

TBSA has been widely used in scientific research as a protecting group for amines. It can be used to protect the amine group of various organic compounds, which can then be selectively deprotected under mild conditions. TBSA has also been used as a reagent for the synthesis of sulfonamides, which are important pharmacophores in drug discovery. In addition, TBSA has been used as a precursor for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Safety and Hazards

特性

IUPAC Name |

N-tert-butyl-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-9-6-7-11(10(2)8-9)16(14,15)13-12(3,4)5/h6-8,13H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFFYLQEIWKGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5740337.png)

![methyl 4-{[(anilinocarbonothioyl)amino]methyl}benzoate](/img/structure/B5740345.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5740364.png)

![4-[(2,4-dichlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5740372.png)

![(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5740395.png)

![N-(2-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B5740405.png)

![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5740408.png)

![4-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5740435.png)

![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5740450.png)